molecular formula C12H11BrN4 B6645938 4-Bromo-2-[(1-methylpyrazol-3-yl)methylamino]benzonitrile

4-Bromo-2-[(1-methylpyrazol-3-yl)methylamino]benzonitrile

Numéro de catalogue B6645938
Poids moléculaire: 291.15 g/mol
Clé InChI: CLPCQSQNTTVUKV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-Bromo-2-[(1-methylpyrazol-3-yl)methylamino]benzonitrile, also known as BAY 73-6691, is a selective inhibitor of soluble guanylate cyclase (sGC). It is a chemical compound that has been extensively studied for its potential therapeutic applications.

Mécanisme D'action

4-Bromo-2-[(1-methylpyrazol-3-yl)methylamino]benzonitrile 73-6691 is a selective inhibitor of sGC, an enzyme that catalyzes the conversion of GTP to cGMP. By inhibiting sGC, 4-Bromo-2-[(1-methylpyrazol-3-yl)methylamino]benzonitrile 73-6691 reduces the production of cGMP, leading to a decrease in smooth muscle relaxation and vasodilation. This mechanism of action makes 4-Bromo-2-[(1-methylpyrazol-3-yl)methylamino]benzonitrile 73-6691 a potential therapeutic agent for the treatment of cardiovascular diseases.
Biochemical and Physiological Effects:
4-Bromo-2-[(1-methylpyrazol-3-yl)methylamino]benzonitrile 73-6691 has been shown to have a number of biochemical and physiological effects. It has been shown to reduce pulmonary arterial pressure and improve cardiac function in animal models of pulmonary hypertension and heart failure. It has also been shown to reduce sickle cell adhesion to endothelial cells and improve renal function in animal models of sickle cell anemia and diabetic nephropathy.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of 4-Bromo-2-[(1-methylpyrazol-3-yl)methylamino]benzonitrile 73-6691 is its selectivity for sGC, which reduces the potential for off-target effects. However, one limitation is its relatively short half-life, which may require frequent dosing in clinical applications.

Orientations Futures

There are a number of potential future directions for the study of 4-Bromo-2-[(1-methylpyrazol-3-yl)methylamino]benzonitrile 73-6691. One area of interest is its potential use in combination with other therapies for the treatment of cardiovascular diseases. Another area of interest is its potential use in the treatment of other conditions such as sickle cell anemia and diabetic nephropathy. Additionally, further research is needed to better understand the pharmacokinetics and pharmacodynamics of 4-Bromo-2-[(1-methylpyrazol-3-yl)methylamino]benzonitrile 73-6691 in humans.

Méthodes De Synthèse

4-Bromo-2-[(1-methylpyrazol-3-yl)methylamino]benzonitrile 73-6691 can be synthesized through a multi-step process involving the reaction of 4-bromo-2-nitrobenzonitrile with 3-amino-1-methylpyrazole, followed by reduction with SnCl2 and NaBH4. The resulting product is then treated with N-methylpiperazine to yield 4-Bromo-2-[(1-methylpyrazol-3-yl)methylamino]benzonitrile 73-6691.

Applications De Recherche Scientifique

4-Bromo-2-[(1-methylpyrazol-3-yl)methylamino]benzonitrile 73-6691 has been extensively studied for its potential therapeutic applications, particularly in the treatment of cardiovascular diseases such as pulmonary hypertension and heart failure. It has also been investigated for its potential use in the treatment of other conditions such as sickle cell anemia and diabetic nephropathy.

Propriétés

IUPAC Name

4-bromo-2-[(1-methylpyrazol-3-yl)methylamino]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN4/c1-17-5-4-11(16-17)8-15-12-6-10(13)3-2-9(12)7-14/h2-6,15H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLPCQSQNTTVUKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)CNC2=C(C=CC(=C2)Br)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.